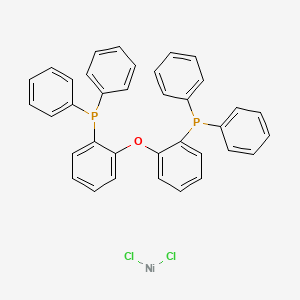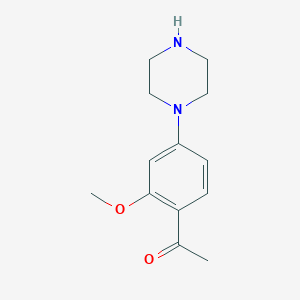
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in medicinal chemistry, pharmacology, and synthetic organic chemistry.
準備方法
The synthesis of 1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylacetic acid and piperazine.
Reaction Conditions: The key steps involve the formation of an amide bond between the carboxylic acid group of 2-methoxyphenylacetic acid and the amine group of piperazine. This is usually achieved through a condensation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity by employing continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality.
化学反応の分析
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and alkylating agents (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include oxidized derivatives (aldehydes, carboxylic acids), reduced derivatives (alcohols), and substituted piperazine derivatives.
科学的研究の応用
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding, particularly in the context of neurotransmitter systems.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various active pharmaceutical ingredients.
作用機序
The mechanism of action of 1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the regulation of vascular smooth muscle contraction.
Pathways Involved: Upon binding to these receptors, the compound modulates the signaling pathways that control vasoconstriction and vasodilation, thereby influencing blood pressure and vascular tone.
類似化合物との比較
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic agent.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A medication used to manage hypertensive emergencies by targeting alpha1-adrenergic receptors.
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the methoxy group and the piperazine ring, which confer distinct pharmacological properties and receptor binding affinities.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
1-(2-methoxy-4-piperazin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)12-4-3-11(9-13(12)17-2)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3 |
InChIキー |
IRNWRRRXBUNGOV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)N2CCNCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



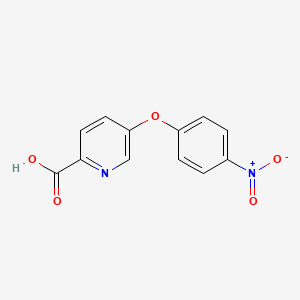
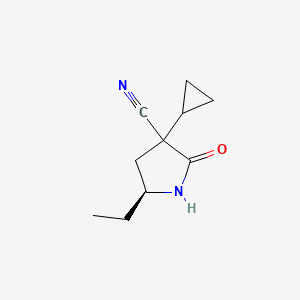

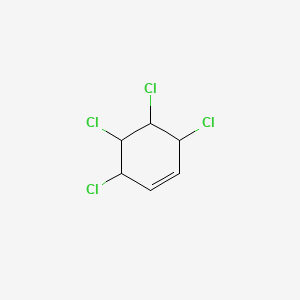
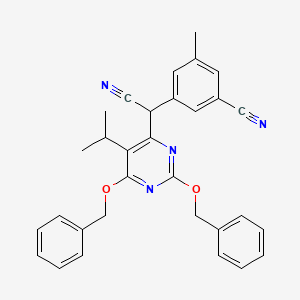
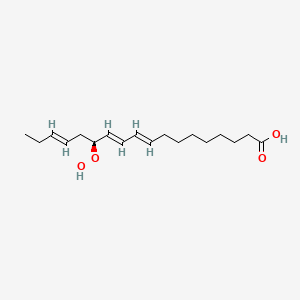
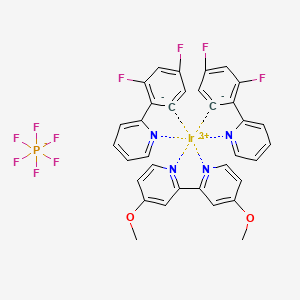
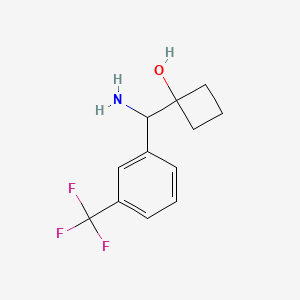
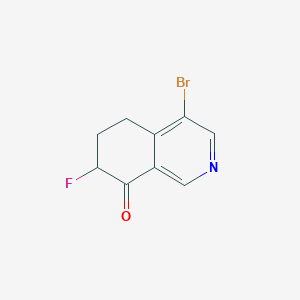
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13899595.png)
![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)
![4-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13899610.png)
